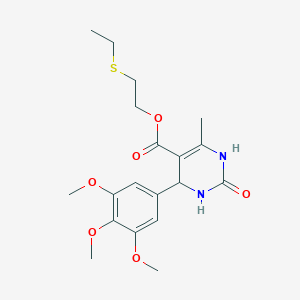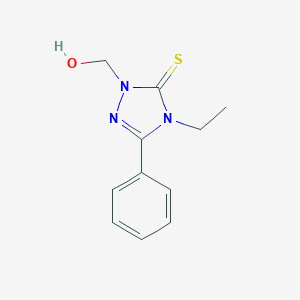![molecular formula C29H19IN2O2S B394392 2-{[2-(9H-FLUOREN-2-YL)-2-OXOETHYL]SULFANYL}-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B394392.png)
2-{[2-(9H-FLUOREN-2-YL)-2-OXOETHYL]SULFANYL}-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(9H-FLUOREN-2-YL)-2-OXOETHYL]SULFANYL}-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of a fluorenyl group, an iodo substituent, and a sulfanyl linkage further enhances its chemical reactivity and potential utility in research and industry.
准备方法
The synthesis of 2-{[2-(9H-FLUOREN-2-YL)-2-OXOETHYL]SULFANYL}-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluorenyl Group: The fluorenyl group can be introduced via a Friedel-Crafts acylation reaction, where fluorenone is reacted with the quinazolinone core in the presence of a Lewis acid catalyst.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the fluorenyl-substituted quinazolinone with a suitable thiol reagent under mild conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
2-{[2-(9H-FLUOREN-2-YL)-2-OXOETHYL]SULFANYL}-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The iodo substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.
科学研究应用
2-{[2-(9H-FLUOREN-2-YL)-2-OXOETHYL]SULFANYL}-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2-{[2-(9H-FLUOREN-2-YL)-2-OXOETHYL]SULFANYL}-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit key enzymes involved in cellular processes, such as kinases or proteases, leading to the modulation of signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription, which can result in cell cycle arrest and apoptosis.
Reactive Oxygen Species (ROS) Generation: It may induce the generation of ROS, leading to oxidative stress and cell death in cancer cells.
相似化合物的比较
2-{[2-(9H-FLUOREN-2-YL)-2-OXOETHYL]SULFANYL}-6-IODO-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:
- 2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one : This compound has a similar core structure but includes a tetrahydrobenzothiolo ring system.
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile: This compound features a similar fluorenyl and sulfanyl linkage but differs in the presence of a methoxyphenyl and trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
分子式 |
C29H19IN2O2S |
|---|---|
分子量 |
586.4g/mol |
IUPAC 名称 |
2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-6-iodo-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C29H19IN2O2S/c30-21-11-13-26-25(16-21)28(34)32(22-7-2-1-3-8-22)29(31-26)35-17-27(33)19-10-12-24-20(15-19)14-18-6-4-5-9-23(18)24/h1-13,15-16H,14,17H2 |
InChI 键 |
JDSHGQFGTVSZEM-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NC5=C(C=C(C=C5)I)C(=O)N4C6=CC=CC=C6 |
规范 SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NC5=C(C=C(C=C5)I)C(=O)N4C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-[3-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394309.png)
![3'-(4-ethoxyphenyl)-5'-methyl-1-(4-morpholinylmethyl)-1,3-dihydrospiro(2H-indole-3,2'-[1,3]-thiazolidine)-2,4'-dione](/img/structure/B394311.png)

![2-(4-amino-3,5-dichlorophenyl)-5-{[2-(4-amino-3,5-dichlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B394313.png)
![(3Z)-3-[(NAPHTHALEN-2-YL)IMINO]-1-{[4-(4-NITROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B394316.png)
methyl]morpholine](/img/structure/B394317.png)
![ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394318.png)
![2-(4-Methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B394322.png)
![3-[(3,4-dichlorophenyl)imino]-1-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B394325.png)
![3'-(4-ETHOXYPHENYL)-5'-METHYL-1-[(PIPERIDIN-1-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B394327.png)

![ethyl 5-hydroxy-2-methyl-1-[2-(naphthalen-2-yloxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B394330.png)
![ethyl 2-(5-bromo-2-hydroxy-3-iodobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394331.png)
![Ethyl 1-[[3-(4-ethylphenyl)imino-2-oxoindol-1-yl]methyl]piperidine-4-carboxylate](/img/structure/B394332.png)
